molecular formula C18H19NO3 B5389652 ETHYL 2-{[2-(2-METHYLPHENYL)ACETYL]AMINO}BENZOATE

ETHYL 2-{[2-(2-METHYLPHENYL)ACETYL]AMINO}BENZOATE

Cat. No.: B5389652
M. Wt: 297.3 g/mol
InChI Key: IPUQRWADJFPUDH-UHFFFAOYSA-N
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Description

ETHYL 2-{[2-(2-METHYLPHENYL)ACETYL]AMINO}BENZOATE is an ester compound that features a carbon-to-oxygen double bond, which is also singly bonded to a second oxygen atom. This structure is then joined to an alkyl or an aryl group. Esters like this one are known for their pleasant odors and are often responsible for the characteristic fragrances of fruits and flowers .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ETHYL 2-{[2-(2-METHYLPHENYL)ACETYL]AMINO}BENZOATE typically involves the esterification of benzoic acid derivatives with ethanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture to ensure complete reaction. Industrial production methods may involve continuous flow processes to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: ETHYL 2-{[2-(2-M

Properties

IUPAC Name

ethyl 2-[[2-(2-methylphenyl)acetyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3/c1-3-22-18(21)15-10-6-7-11-16(15)19-17(20)12-14-9-5-4-8-13(14)2/h4-11H,3,12H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPUQRWADJFPUDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CC2=CC=CC=C2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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